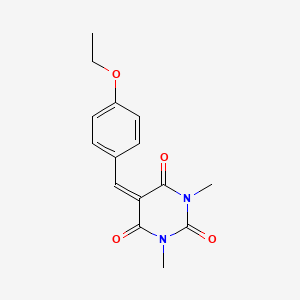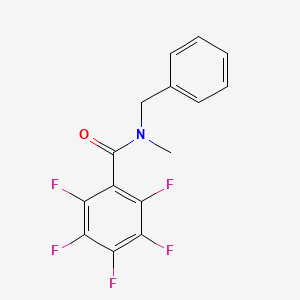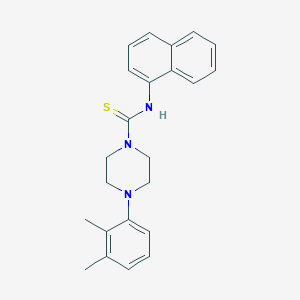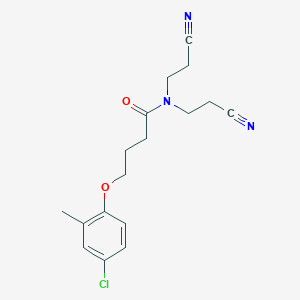![molecular formula C19H17ClN2O2S B4730730 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B4730730.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide
Descripción general
Descripción
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. C646 is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP and has been shown to have a high specificity for this target.
Mecanismo De Acción
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide inhibits the HAT activity of p300/CBP by binding to the acetyl-CoA binding site of the enzyme. This results in a decrease in the acetylation of histones and other proteins that are involved in the regulation of gene expression. The inhibition of p300/CBP activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity for p300/CBP and does not inhibit other HAT enzymes. This specificity is important in minimizing off-target effects and reducing toxicity. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for p300/CBP, which minimizes off-target effects. However, this compound does have some limitations. It has a short half-life in vivo, which may limit its effectiveness as an anticancer agent. Additionally, this compound has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Additionally, research is needed to determine the optimal dosage and administration of this compound for use as an anticancer agent. Further studies are also needed to investigate the potential use of this compound in combination with other therapies for the treatment of cancer. Finally, research is needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide has been shown to have potential applications in cancer research. p300/CBP is a transcriptional coactivator that plays a critical role in the regulation of gene expression. Overexpression of p300/CBP has been observed in many types of cancer, including breast, colon, and prostate cancer. Inhibition of p300/CBP activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-24-16-7-5-4-6-15(16)18(23)22-19-21-17(12(2)25-19)13-8-10-14(20)11-9-13/h4-11H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFZBISFMXSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4730647.png)
![2-[(2-hydroxyethyl)amino]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4730654.png)


![methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4730675.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-(benzylthio)benzamide](/img/structure/B4730682.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4730695.png)

![N-1-adamantyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4730707.png)


![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4730729.png)

![2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4730732.png)